N-(6-methylpyridin-2-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 6-methylpyridin-2-yl group and a phenoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-phenoxybenzamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 4-phenoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This interaction can result in inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound shares the 6-methylpyridin-2-yl group but differs in the core structure, which is a quinazoline instead of a benzamide.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Similar to the previous compound, it contains the 6-methylpyridin-2-yl group but has an indazole and quinazoline core.
Uniqueness
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzamide core, coupled with the 6-methylpyridin-2-yl and phenoxy groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H16N2O2/c1-14-6-5-9-18(20-14)21-19(22)15-10-12-17(13-11-15)23-16-7-3-2-4-8-16/h2-13H,1H3,(H,20,21,22) |
InChI Key |
SGZWAYKETLHZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.